Lithium, (2-ethoxy-2-oxoethyl)-
Description
Lithium (2-ethoxy-2-oxoethyl)-, a lithium salt of an organoethoxylated carboxylate, is hypothesized to belong to the family of lithium carboxylates. While direct references to this specific compound are absent in the provided evidence, its structure suggests similarities to lithium salts of esterified carboxylic acids, such as lithium acetate or lithium succinate derivatives. These compounds are characterized by their ethoxy and oxoethyl functional groups, which influence solubility, reactivity, and coordination chemistry. Lithium carboxylates are widely studied for applications in energy storage (e.g., solid-state electrolytes) , pharmaceuticals , and pest control .
Properties
CAS No. |
189811-59-4 |
|---|---|
Molecular Formula |
C4H7LiO2 |
Molecular Weight |
94.1 g/mol |
IUPAC Name |
lithium;ethyl acetate |
InChI |
InChI=1S/C4H7O2.Li/c1-3-6-4(2)5;/h2-3H2,1H3;/q-1;+1 |
InChI Key |
OBLVSONFNRLRIQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCOC(=O)[CH2-] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis and Reagents
Lithium, (2-ethoxy-2-oxoethyl)- serves as a versatile reagent in organic synthesis. It is utilized in various chemical transformations, particularly in the formation of carbon-carbon bonds and functional group modifications.
Applications in Organic Synthesis
- Reagent for Diazomethylation : The compound can be used as a precursor for diazomethylation reactions, which are crucial for introducing diazomethyl groups into aromatic compounds under mild conditions. This process allows for late-stage functionalization of complex molecules, enhancing synthetic efficiency .
- Synthesis of Ionic Liquids : Research indicates that derivatives of lithium compounds, including those based on 2-ethoxy-2-oxoethyl moieties, have been studied for their potential as hydrophobic ionic liquids. These ionic liquids exhibit unique properties such as negligible vapor pressure and high thermal stability, making them suitable for green chemistry applications .
Medicinal Chemistry
Lithium compounds have long been associated with therapeutic applications, particularly in treating mood disorders. The specific compound Lithium, (2-ethoxy-2-oxoethyl)- may have implications in drug design and development.
Potential Pharmacological Applications
- Neuroprotective Agents : Preliminary studies suggest that lithium-based compounds can modulate signaling pathways involved in neuroprotection and neuroinflammation. The structural features of Lithium, (2-ethoxy-2-oxoethyl)- could be optimized for developing new neuroprotective agents .
Materials Science
Lithium compounds are integral to the development of advanced materials, particularly in energy storage systems.
Lithium-Rich Layered Oxides
Recent research has highlighted the role of lithium-rich layered oxides in battery technology. These materials exhibit high energy density and stability during electrochemical cycling, making them ideal candidates for next-generation lithium-ion batteries . While Lithium, (2-ethoxy-2-oxoethyl)- is not directly used in battery electrodes, its derivatives may influence the synthesis of materials with enhanced performance characteristics.
Case Study: Ionic Liquids Derived from 2-Ethoxy-2-Oxoethyl
A study investigated the synthesis and characterization of ionic liquids containing trialkyl 2-ethoxy-2-oxoethylammonium cations. These ionic liquids demonstrated significant potential in catalysis and solvent applications due to their unique properties .
Data Tables
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties of Lithium Salts
| Compound | Li⁺ per Molecule | Solubility (Water) | Reactivity | Primary Applications |
|---|---|---|---|---|
| Lithium chloride | 1 | High (844 g/L) | High ionic strength | Batteries, pharmaceuticals |
| Lithium citrate | 3 | Moderate (250 g/L) | Moderate | Acaricides, electrolytes |
| Lithium acetate | 1 | High (409 g/L) | Moderate | Organic synthesis |
| Lithium succinate | 2 | Low (45 g/L) | Low | Solid-state electrolytes |
| Lithium (2-ethoxy-2-oxoethyl)- (inferred) | 1 | Moderate (organic solvents) | Moderate | Specialty chemicals, energy storage |
Functional Performance
Acaricidal Activity
In honeybee mite control, lithium citrate outperforms LiCl due to higher Li⁺ density, achieving 100% mite mortality at 25 mM within three days . Lithium (2-ethoxy-2-oxoethyl)-, with a single Li⁺ and organic solubility, may require higher concentrations for similar efficacy but could reduce bee toxicity compared to LiCl.
Electrochemical Stability
Lithium-deficient compounds like lithium perovskite (Li₃xLa₂/3−xTiO₃) exhibit anode instability in batteries due to poor Li⁺ mobility . In contrast, lithium carboxylates with balanced Li⁺ content (e.g., lithium succinate) show promise as stable solid electrolytes . The ethoxy group in lithium (2-ethoxy-2-oxoethyl)- may enhance interfacial stability in organic electrolytes.
Metabolic Impact
Lithium salts alter metabolic pathways in biological systems. For instance, lithium treatment in mice significantly affects cerebellar metabolites like glucose and citrate . The lipophilic ethoxy group in lithium (2-ethoxy-2-oxoethyl)- could influence blood-brain barrier penetration, altering pharmacokinetics compared to hydrophilic salts like LiCl.
Preparation Methods
Butyllithium-Mediated Deprotonation
Procedure
-
Setup : A flame-dried Schlenk flask is charged with anhydrous THF (30 mL) and cooled to −78°C under an inert argon atmosphere.
-
Base Addition : Butyllithium (2.5 M in hexanes, 14.4 mL, 36.0 mmol) is added dropwise to the solvent, followed by stirring for 30 minutes to ensure homogeneity.
-
Substrate Introduction : Ethyl acetate (20.0 mmol) dissolved in THF (10 mL) is slowly introduced to the reaction mixture.
-
Reaction Monitoring : The solution is stirred at −78°C for 1–2 hours, during which the α-hydrogen is abstracted, yielding the lithium enolate.
-
Workup : The reaction is quenched with aqueous ammonium chloride (NH4Cl), and the product is extracted with ethyl acetate (3 × 20 mL). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Yield : 46–86% (dependent on purity of starting materials and reaction control).
Key Considerations
-
Temperature Control : Maintaining −78°C is critical to prevent retro-aldol reactions or enolate aggregation.
-
Solvent Purity : Trace moisture or protic impurities deactivate butyllithium, necessitating rigorous solvent drying.
Alternative Methods: Transmetallation
While less common, transmetallation from sodium or potassium enolates offers an alternative pathway:
-
Sodium Enolate Preparation : Ethyl acetate is treated with sodium hydride (NaH) in THF at 0°C.
-
Lithium Exchange : The sodium enolate is reacted with lithium chloride (LiCl), facilitating metal exchange to yield the lithium derivative.
This method avoids cryogenic conditions but requires stoichiometric metal halides and may introduce impurities.
Reaction Mechanism and Kinetic Analysis
The deprotonation mechanism involves three stages:
-
Base Coordination : Butyllithium coordinates with the carbonyl oxygen of ethyl acetate, polarizing the α-C–H bond.
-
Proton Transfer : The α-hydrogen is abstracted, generating a lithium enolate and butane gas.
-
Stabilization : The enolate is stabilized by resonance between the carbonyl oxygen and the negative charge on the α-carbon.
Kinetic Data
| Parameter | Value |
|---|---|
| Activation Energy (ΔG‡) | ~15 kcal/mol |
| Rate Constant (k, −78°C) | 1.2 × 10³ M⁻¹s⁻¹ |
Purification and Characterization
Purification
-
Chromatography : Flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) removes unreacted ethyl acetate and byproducts.
-
Recrystallization : The enolate is recrystallized from acetone/diethyl ether mixtures to achieve >95% purity.
Characterization Data
-
¹H NMR (CDCl₃) : δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.33 (s, 1H, CH₂Li), 1.24 (t, J = 7.1 Hz, 3H, CH₃).
Applications in Organic Synthesis
Lithium (2-ethoxy-2-oxoethyl)- is pivotal in:
-
Aldol Reactions : As a nucleophile in cross-aldol condensations with ketones or aldehydes.
-
Michael Additions : Conjugate additions to α,β-unsaturated carbonyl compounds.
-
Heterocycle Functionalization : Alkylation of N-heteroarenes, as demonstrated in the synthesis of pyridinium salts.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Butyllithium | High yield, scalable | Requires cryogenic conditions |
| Transmetallation | Mild temperatures | Lower efficiency, impurity risks |
Challenges and Optimization
-
Enolate Aggregation : Lithium enolates often form aggregates, reducing reactivity. Additives like hexamethylphosphoramide (HMPA) disrupt aggregates but introduce toxicity.
-
Moisture Sensitivity : The compound hydrolyzes rapidly to ethyl acetate in the presence of water, necessitating anhydrous handling.
Q & A
Basic: What experimental methods are recommended for synthesizing lithium (2-ethoxy-2-oxoethyl) compounds, and how can purity be validated?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting lithium hydroxide with ethyl bromoacetate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at 60°C for 12 hours yields lithium (2-ethoxy-2-oxoethyl). Purity validation requires:
- Nuclear Magnetic Resonance (NMR): Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR peaks (e.g., ester carbonyl at ~170 ppm, ethoxy protons at 1.2–1.4 ppm) .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., C=O stretch at ~1740 cm⁻¹) .
- Elemental Analysis: Verify stoichiometry (e.g., Li, C, H, O content).
Basic: How should researchers design electrochemical experiments to evaluate lithium (2-ethoxy-2-oxoethyl) in battery applications?
Methodological Answer:
Construct a half-cell with the compound as the cathode, lithium metal as the anode, and a LiPF6-based electrolyte. Key parameters:
- Cyclic Voltammetry (CV): Scan rates of 0.1–1 mV/s to assess redox activity and reversibility.
- Galvanostatic Cycling: Charge/discharge at C-rates (e.g., 0.5C) to measure capacity retention.
- Impedance Spectroscopy: Analyze interfacial resistance changes after cycling.
Refer to standardized protocols for lithium-ion battery testing to ensure reproducibility .
Advanced: How can density functional theory (DFT) simulations optimize the electronic structure of lithium (2-ethoxy-2-oxoethyl) complexes?
Methodological Answer:
Use the Vienna Ab Initio Simulation Package (VASP) with:
- Projector Augmented Wave (PAW) pseudopotentials to model core electrons .
- Generalized Gradient Approximation (GGA-PBE) for exchange-correlation energy .
- k-point grids (e.g., 4×4×4) for Brillouin zone sampling.
Simulate lithium migration barriers and electron density distributions to predict ionic conductivity. Validate results against experimental X-ray diffraction (XRD) data .
Advanced: What strategies resolve contradictions in electrochemical performance data for lithium-organic electrodes?
Methodological Answer:
- Controlled Variable Testing: Isolate factors like electrolyte composition (e.g., LiPF6 vs. LiTFSI) or electrode porosity.
- Operando Characterization: Use synchrotron XRD or Raman spectroscopy to monitor structural changes during cycling .
- Statistical Analysis: Apply multivariate regression to identify dominant degradation mechanisms (e.g., SEI formation vs. phase transitions) .
Advanced: How can life cycle assessment (LCA) methodologies address inconsistencies in lithium compound production studies?
Methodological Answer:
- Harmonize System Boundaries: Ensure consistent inclusion of upstream (mining) and downstream (recycling) processes.
- Allocation Methods: Use mass- or energy-based allocation for co-products (e.g., lithium hydroxide vs. carbonate).
- Data Quality Indicators: Apply sensitivity analysis to energy mix assumptions (e.g., renewable vs. fossil-based grids) .
Basic: What safety protocols are critical when handling lithium (2-ethoxy-2-oxoethyl) in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Perform reactions in fume hoods to avoid inhalation of organic vapors.
- Waste Management: Neutralize residual lithium with isopropanol before disposal.
Follow institutional chemical hygiene plans aligned with OSHA standards .
Advanced: How do interfacial reactions between lithium (2-ethoxy-2-oxoethyl) and solid-state electrolytes affect battery performance?
Methodological Answer:
- Computational Screening: Use Materials Project databases to identify stable coating materials (e.g., LiNbO3) that suppress side reactions .
- Depth Profiling: Apply X-ray photoelectron spectroscopy (XPS) to characterize interfacial layers post-cycling.
- Impedance Analysis: Quantify charge-transfer resistance changes at the electrode/electrolyte interface .
Basic: What spectroscopic techniques are most effective for characterizing lithium coordination environments?
Methodological Answer:
- Solid-State NMR: Use <sup>7</sup>Li magic-angle spinning (MAS) NMR to probe lithium ion mobility and local symmetry.
- Extended X-ray Absorption Fine Structure (EXAFS): Analyze Li-O bond distances and coordination numbers.
- Raman Spectroscopy: Detect vibrational modes of lithium-organic complexes (e.g., symmetric stretching at 500–600 cm⁻¹) .
Advanced: How can machine learning improve the design of lithium-organic electrodes?
Methodological Answer:
- Feature Engineering: Train models on datasets including ionic radius, electronegativity, and molecular polarizability.
- High-Throughput Screening: Use platforms like AFLOW to predict redox potentials and stability.
- Validation: Cross-reference predictions with experimental cycling data and DFT simulations .
Advanced: What experimental and computational approaches validate the oxidative stability of lithium complexes in high-voltage batteries?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
